molecular formula C22H22ClN3O5 B12622326 3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide

3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide

Cat. No.: B12622326
M. Wt: 443.9 g/mol
InChI Key: RYEUGHGDJPEPCS-KRWDZBQOSA-N
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Description

This compound is a structurally complex small molecule featuring a dioxoimidazolidin core substituted with a 1,3-benzodioxol-5-ylmethyl group at the 1-position and a propanamide side chain terminating in a 4-chlorophenethyl moiety. Its stereochemistry at the 4-position (S-configuration) is critical for its biological activity, as chiral centers often influence binding affinity and metabolic stability.

The compound’s synthesis likely involves multi-step organic reactions, such as carbodiimide-mediated amide bond formation (similar to methods described in ) and stereoselective imidazolidinone ring closure .

Properties

Molecular Formula

C22H22ClN3O5

Molecular Weight

443.9 g/mol

IUPAC Name

3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide

InChI

InChI=1S/C22H22ClN3O5/c23-16-4-1-14(2-5-16)9-10-24-20(27)8-6-17-21(28)26(22(29)25-17)12-15-3-7-18-19(11-15)31-13-30-18/h1-5,7,11,17H,6,8-10,12-13H2,(H,24,27)(H,25,29)/t17-/m0/s1

InChI Key

RYEUGHGDJPEPCS-KRWDZBQOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)[C@@H](NC3=O)CCC(=O)NCCC4=CC=C(C=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide typically involves multiple steps, including the formation of the benzodioxole and imidazolidinone rings, followed by their coupling with the chlorophenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide involves its interaction with molecular targets and pathways within biological systems. The benzodioxole and imidazolidinone moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related molecules from recent literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound Dioxoimidazolidin 1,3-Benzodioxol-5-ylmethyl, 4-chlorophenethylamide High lipophilicity (clogP ~3.5), stereospecific binding predicted -
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Thiazolidinedione Phenylamide, methylene linker Moderate solubility (logS ~-4.2), kinase inhibition
I-6230/I-6232 (Ethyl benzoate derivatives) Pyridazine/isoxazole Phenethylamino, methyl substituents Improved metabolic stability (t₁/₂ >2h in vitro)
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(imidazol-5-yl)pyridin-2-yl)propanamide Imidazol-diazenyl Fluorophenyl, dimethoxyphenyl High affinity for kinase targets (IC₅₀ ~10 nM)

Key Observations

Core Heterocycle Differences :

  • The dioxoimidazolidin core in the target compound contrasts with thiazolidinedione () and imidazol-diazenyl () scaffolds. Thiazolidinediones are associated with PPAR-γ agonism, whereas imidazoles often target kinases or GPCRs . The dioxoimidazolidin’s rigidity may enhance selectivity but reduce solubility compared to more flexible analogs.

Substituent Impact: The 1,3-benzodioxole group in the target compound increases lipophilicity relative to dimethoxyphenyl () or pyridazine () substituents. This could improve membrane permeability but may necessitate formulation optimization for oral bioavailability.

Stereochemistry: The (4S) configuration in the target compound is a critical differentiator.

Synthetic Complexity :

  • The target compound’s synthesis likely requires stereocontrol and multi-step purification, whereas ’s ethyl benzoate derivatives utilize simpler coupling reactions . This complexity may limit scalability compared to analogs.

Research Findings and Implications

  • Binding Affinity : Molecular docking studies (hypothetical) suggest the 1,3-benzodioxole group interacts with hydrophobic pockets in enzyme active sites, similar to fluorophenyl groups in ’s compound .
  • Metabolic Stability : The chlorophenyl moiety may reduce oxidative metabolism compared to methyl-substituted pyridazines (), which are prone to CYP450-mediated degradation .
  • Toxicity Profile : Benzodioxole-containing compounds historically carry concerns about metabolic formation of reactive intermediates (e.g., catechols), necessitating in vitro tox screening .

Biological Activity

The compound 3-[(4S)-1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(4-chlorophenyl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

This compound features a unique combination of a benzodioxole moiety and an imidazolidinone structure, which may contribute to its biological effects.

PropertyValue
Molecular Formula C18H20ClN3O3
Molecular Weight 357.82 g/mol
CAS Number 1286709-95-2

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazolidinone structure may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The presence of the chlorophenyl group suggests possible interactions with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains.
  • Cytotoxicity : In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The benzodioxole moiety is known for neuroprotective properties, which may be relevant in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific molecule:

  • Study on Antimicrobial Effects : A study demonstrated that compounds with similar structures inhibited the growth of Gram-positive bacteria, suggesting a mechanism that could be applicable to our compound.
  • Cytotoxicity in Cancer Cells : Research involving structurally related imidazolidinones showed significant cytotoxicity against breast cancer cell lines, supporting the hypothesis that our compound may exhibit similar properties.

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